[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Physicochemical Properties Lipophilicity Medicinal Chemistry

Procure the unsubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold (97% purity) for orthogonal derivatization at both C3 and N7 positions. Unlike pre-functionalized analogs (LogP +0.1383) that restrict synthetic routes, this parent core (LogP -0.5824; TPSA 63.05 Ų) maximizes library generation flexibility. Its distinct N7 H-bond donor and lactam carbonyl enable rapid SAR exploration of PDE1/P2X7 inhibitors and antimicrobial leads.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 68774-81-2
Cat. No. B1347191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
CAS68774-81-2
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C(=O)N1
InChIInChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10)
InChIKeyMIUVADXDHCPQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one (CAS 68774-81-2): Core Scaffold Properties and Procurement Relevance


[1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one (CAS 68774-81-2) is a fused heterocyclic scaffold consisting of a 1,2,4-triazole ring annulated to a pyrazin-8(7H)-one core. This unsubstituted parent compound (molecular formula C5H4N4O; molecular weight 136.11 g/mol) is commercially available at 97% purity from reputable vendors . The scaffold features a low calculated LogP of -0.5824 and a topological polar surface area (TPSA) of 63.05 Ų, indicating moderate aqueous solubility and hydrogen-bonding capacity . As an unadorned heterocyclic core, it serves as a versatile synthetic building block for the preparation of 3,7-disubstituted derivatives with diverse pharmacological activities [1][2].

Why Unsubstituted [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one Cannot Be Replaced by Closest Analogs in Medicinal Chemistry Campaigns


Generic substitution of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one with seemingly analogous scaffolds—such as the 3-methyl derivative (CAS 68774-82-3), the regioisomeric [1,2,4]triazolo[1,5-a]pyrazine system, or other triazolopyrazinones—fails due to quantifiable differences in physicochemical properties and synthetic accessibility. The unsubstituted core possesses a distinct hydrogen-bond donor at N7 and an available lactam carbonyl that are absent in N-alkylated analogs, fundamentally altering hydrogen-bonding capacity and crystal packing . Furthermore, the unsubstituted scaffold exhibits a LogP of -0.5824 and TPSA of 63.05 Ų, whereas the 3-methyl analog (CAS 68774-82-3) displays a LogP of +0.1383 and PSA of 63.31 Ų—a shift toward greater lipophilicity that can meaningfully impact membrane permeability and solubility in aqueous assay buffers [1]. Substitution also alters synthetic accessibility: the parent scaffold enables orthogonal derivatization at both N7 and C3 positions through established hydrazine cyclization chemistry, whereas pre-substituted cores restrict downstream diversification routes [2].

Quantitative Differentiation of [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one Against Structural Analogs


Physicochemical Divergence: Unsubstituted Core vs. 3-Methyl Analog

The unsubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold exhibits markedly lower lipophilicity compared to its closest alkyl-substituted analog. Calculated LogP for the parent compound is -0.5824, while the 3-methyl derivative (CAS 68774-82-3) shows a LogP of +0.1383 [1]. This approximately 0.72 LogP unit difference corresponds to a theoretical >5-fold difference in octanol-water partition coefficient, impacting solubility, permeability, and non-specific binding in biological assays.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Synthetic Versatility: Unsubstituted Core Enables Broader Derivative Space

The unsubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold serves as a universal precursor for the synthesis of 3,7-disubstituted derivatives via cyclization of 3-hydrazinopyrazin-2-ones with various carbonyl-containing reagents [1]. In contrast, analogs bearing pre-installed substituents at C3 (e.g., 3-methyl or 3-propyl) restrict the accessible chemical space to N7-only modifications. Published synthetic methodology demonstrates that the unsubstituted core can be elaborated with diverse substituents at both C3 and N7, yielding derivatives with yields ranging from 51–92% depending on the coupling partner [1][2].

Synthetic Chemistry Derivatization Medicinal Chemistry

Structural Confirmation: Unambiguous NMR Fingerprint of the Unsubstituted Core

The unsubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold provides a well-characterized NMR spectroscopic signature that is absent in substituted analogs. The pyrazinone ring protons H-5 and H-6 appear as characteristic doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively, in DMSO-d6 [1]. In contrast, 3-substituted derivatives exhibit altered coupling patterns and chemical shift perturbations due to electronic effects from the C3 substituent, complicating straightforward structural confirmation. This well-defined spectral fingerprint facilitates rapid identity verification and purity assessment for quality control purposes.

Analytical Chemistry NMR Spectroscopy Quality Control

Biological Scaffold Versatility: Demonstrated Activity Across Multiple Target Classes

While the unsubstituted parent compound itself lacks reported direct biological activity, derivatives built upon this core demonstrate potent activity across multiple pharmacologically relevant targets. 3,7-Disubstituted derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been reported as P2X7 receptor antagonists [1] and PDE1 inhibitors with IC50 values as low as 6 nM for PDE1C [2]. Additionally, the structurally related 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has yielded adenosine A2A receptor antagonists with Ki values of 2.9–10 nM . In antimicrobial screening, 7-(3-chloro-2-methyl-phenyl)-3-thioxo-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibited MBstK values of 12.5–25.0 μg/mL against Gram-negative organisms [3]. These data establish the core scaffold's capacity to support high-affinity ligand design, whereas alternative scaffolds (e.g., pyrazolotriazinones) have not demonstrated comparable breadth of validated target engagement.

Biological Activity Drug Discovery Kinase Inhibition GPCR Antagonism

Optimal Research and Industrial Deployment Scenarios for [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one (CAS 68774-81-2)


Medicinal Chemistry SAR Exploration Requiring Dual Functionalization Capability

This unsubstituted scaffold is the preferred starting material when a medicinal chemistry program requires orthogonal derivatization at both the C3 and N7 positions. As demonstrated by Kovalenko et al., the core can be elaborated with diverse substituents via 3-hydrazinopyrazin-2-one intermediates, enabling rapid library generation for structure-activity relationship (SAR) studies [1]. Unlike pre-functionalized analogs that restrict chemical space, this core maximizes synthetic flexibility.

Kinase and GPCR Inhibitor Discovery Programs Targeting CNS or Inflammatory Indications

Derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have demonstrated high potency against PDE1 enzymes (IC50 = 6 nM for PDE1C) and P2X7 receptors, both validated targets for neurological and inflammatory disorders [2][3]. The core's moderate hydrophilicity (LogP = -0.5824) and favorable TPSA (63.05 Ų) make it an attractive starting point for CNS drug discovery, where balancing solubility and blood-brain barrier permeability is critical.

Antimicrobial Lead Optimization Leveraging 3-Thioxo Modification

Microbiological screening of 35 derivatives has identified 7-(3-chloro-2-methyl-phenyl)-3-thioxo-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one as a lead with MBstK values of 12.5–25.0 μg/mL against Gram-negative strains [4]. The unsubstituted parent scaffold serves as the essential synthetic precursor for introducing the 3-thioxo moiety and N7-aryl substituents required for antimicrobial activity. Procurement of the unsubstituted core enables systematic exploration of this promising antimicrobial series.

Analytical Reference Standard and QC Identity Verification

The well-defined ¹H NMR signature of the unsubstituted core—with characteristic doublets at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) [5]—makes it a reliable reference standard for confirming the successful synthesis of derivatives. Analytical laboratories can use this parent compound as a comparator to verify that the fused triazolopyrazinone ring system has been formed correctly during derivatization reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.